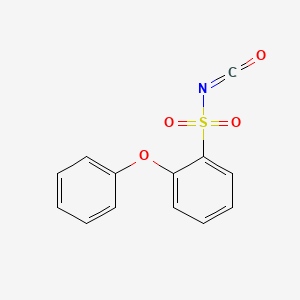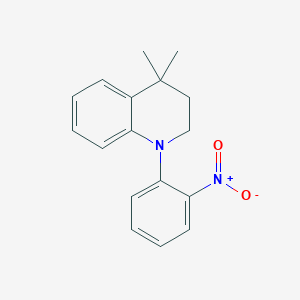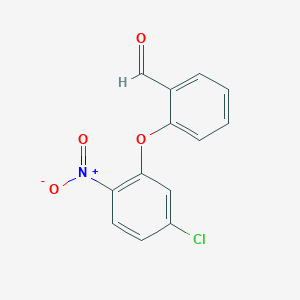
5-Ethyl-4-propyl-1,2,5-thiadiazolidin-3-one1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-4-propyl-1,2,5-thiadiazolidin-3-one1,1-dioxide is a compound belonging to the class of thiadiazolidinones This compound is characterized by the presence of a thiadiazolidine ring, which is a five-membered ring containing sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-propyl-1,2,5-thiadiazolidin-3-one1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-sulfonylketimines with suitable reagents under palladium-catalyzed asymmetric hydrogenation conditions . This method allows for the efficient production of optically active thiadiazolidinones with high enantiomeric excess.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-4-propyl-1,2,5-thiadiazolidin-3-one1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiadiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazolidinones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Industry: Its unique chemical properties make it a valuable intermediate in the synthesis of other biologically active compounds and materials.
Wirkmechanismus
The mechanism of action of 5-Ethyl-4-propyl-1,2,5-thiadiazolidin-3-one1,1-dioxide involves its interaction with specific molecular targets, such as serine proteases. The compound binds to the active site of these enzymes, inhibiting their activity by forming a stable complex. This inhibition prevents the enzymes from catalyzing the hydrolysis of peptide bonds in proteins, thereby reducing inflammation and tissue damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,5-Thiadiazolidin-3-one 1,1-dioxide: A closely related compound with similar inhibitory properties.
Isothiazolidin-3-one 1,1-dioxide: Another related compound with a different ring structure but similar biological activity.
Uniqueness
5-Ethyl-4-propyl-1,2,5-thiadiazolidin-3-one1,1-dioxide stands out due to its specific substituents (propyl and ethyl groups), which can influence its binding affinity and selectivity towards different enzymes. This makes it a valuable compound for designing selective inhibitors with potential therapeutic applications .
Eigenschaften
Molekularformel |
C7H14N2O3S |
|---|---|
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
5-ethyl-1,1-dioxo-4-propyl-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C7H14N2O3S/c1-3-5-6-7(10)8-13(11,12)9(6)4-2/h6H,3-5H2,1-2H3,(H,8,10) |
InChI-Schlüssel |
FDGIMTNHMJGLGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C(=O)NS(=O)(=O)N1CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4,6-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B8497053.png)








